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Compound of Interest

Compound Name:
5-O-TBDMS-N4-Benzoyl-2-

deoxycytidine

Cat. No.: B8249665 Get Quote

CAS Number: 51549-36-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-TBDMS-N4-Benzoyl-2'-

deoxycytidine, a critical protected nucleoside intermediate used in the chemical synthesis of

DNA oligonucleotides. This document details its physicochemical properties, provides a

comprehensive synthesis protocol, and illustrates its central role in automated solid-phase DNA

synthesis.

Core Data and Physicochemical Properties
5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a derivative of 2'-deoxycytidine strategically

modified with protecting groups to allow for controlled, regioselective bond formation during

oligonucleotide synthesis. The bulky tert-butyldimethylsilyl (TBDMS) group protects the primary

5'-hydroxyl, while the benzoyl (Bz) group protects the exocyclic amine (N4) of the cytosine

base.
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Property Value Reference(s)

CAS Number 51549-36-1 [1]

Molecular Formula C₂₂H₃₁N₃O₅Si [1]

Molecular Weight 445.58 g/mol [1]

Appearance White to off-white solid [2]

Purity Typically ≥98% [2]

Solubility
Soluble in Dimethyl Sulfoxide

(DMSO) and Methanol
[3]

Storage Conditions

Store at 4°C, protected from

light. For long-term storage in

solvent, use -20°C (1 month)

or -80°C (6 months).

[4]

Synthesis Protocol
The synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine from the parent 2'-deoxycytidine is

a two-step process involving the protection of the exocyclic amine followed by the selective

protection of the 5'-hydroxyl group.

Synthesis Workflow

2'-deoxycytidine N4-Benzoyl-2'-deoxycytidine

 Benzoyl Chloride,
 Pyridine 5'-O-TBDMS-N4-Benzoyl-

2'-deoxycytidine

 TBDMS-Cl,
 Imidazole, DMF

Click to download full resolution via product page

Caption: Synthesis of the target compound from 2'-deoxycytidine.

Step 1: N4-Benzoylation of 2'-deoxycytidine
This initial step protects the exocyclic amine of the cytosine base to prevent side reactions

during subsequent synthesis steps.
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Materials:

2'-deoxycytidine

Pyridine (anhydrous)

Benzoyl Chloride (Bz-Cl)

Methanol (MeOH)

Dichloromethane (CH₂Cl₂)

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Dissolve 2'-deoxycytidine in anhydrous pyridine in a round-bottom flask under an inert

atmosphere (e.g., Argon).

Cool the solution in an ice bath (0°C).

Add benzoyl chloride dropwise to the stirred solution. The benzoyl chloride is typically used

in a slight molar excess (e.g., 1.2 equivalents).

Allow the reaction mixture to stir overnight, gradually warming to room temperature.

Quench the reaction by adding a small volume of methanol and stirring for 30 minutes.

Remove the pyridine under reduced pressure (rotary evaporation).

Dissolve the resulting residue in dichloromethane.

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
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Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield crude N4-Benzoyl-2'-deoxycytidine.

Purify the product via silica gel chromatography as needed.

Step 2: Selective 5'-O-Silylation with TBDMS-Cl
This step selectively protects the primary 5'-hydroxyl group, leaving the 3'-hydroxyl available for

phosphitylation and subsequent oligonucleotide chain elongation. The steric hindrance of the

TBDMS group favors reaction at the less hindered 5'-position.[5]

Materials:

N4-Benzoyl-2'-deoxycytidine (from Step 1)

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

Imidazole

N,N-Dimethylformamide (DMF, anhydrous)

Ethyl acetate (EtOAc)

Water, Brine, and Anhydrous Na₂SO₄

Procedure:[5]

Dissolve the dried N4-Benzoyl-2'-deoxycytidine in anhydrous DMF in a flask under an inert

atmosphere.

Add imidazole (approximately 2.5 equivalents) followed by TBDMS-Cl (approximately 1.2

equivalents) to the solution.

Stir the reaction at room temperature. The reaction is typically complete within a few hours

and can be monitored by Thin-Layer Chromatography (TLC).

Once the reaction is complete, dilute the mixture with ethyl acetate.
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Wash the organic solution multiple times with water to remove DMF and imidazole, followed

by a final wash with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under

reduced pressure.

The crude product, 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, can be purified by silica gel

chromatography to separate it from any 3'-silylated isomer and disilylated byproducts.

Application in Solid-Phase Oligonucleotide
Synthesis
The primary application for 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is as a building block in

automated solid-phase oligonucleotide synthesis after its conversion to the corresponding 3'-

phosphoramidite. The phosphoramidite method allows for the stepwise, controlled addition of

nucleotides in the 3' to 5' direction to build a custom DNA sequence.

The overall process is a cycle of four key steps for each nucleotide added.
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Phosphoramidite Synthesis Cycle

Synthesis Cycle

1. Detritylation
(DMT Removal)

2. Coupling
(Add new base)

 Free 5'-OH

3. Capping
(Block failures)

 Add Phosphoramidite
(e.g., dC-amidite)

4. Oxidation
(Stabilize linkage)

 Repeat for
next cycle

Cleavage & Deprotection

 Chain Complete

Solid Support with
First Nucleoside (5'-DMT)

Purified Oligonucleotide

Click to download full resolution via product page

Caption: The four-step cycle of automated solid-phase DNA synthesis.
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Experimental Workflow Details
De-blocking (Detritylation): The synthesis begins with the first nucleoside attached to a solid

support (e.g., controlled pore glass). Its 5'-hydroxyl group is protected by a dimethoxytrityl

(DMT) group. This acid-labile DMT group is removed using an acid like trichloroacetic acid

(TCA) to expose a free 5'-hydroxyl group.[6]

Coupling: The next nucleoside in the sequence, activated as a phosphoramidite (such as the

one derived from 5'-O-DMT-N4-Benzoyl-2'-deoxycytidine), is added along with an activator

like tetrazole. The free 5'-hydroxyl group of the support-bound nucleoside attacks the

phosphoramidite, forming a new phosphite triester linkage.[6]

Capping: To prevent the elongation of chains where the coupling reaction failed, any

unreacted 5'-hydroxyl groups are permanently blocked (acetylated) using reagents like acetic

anhydride and N-methylimidazole. This step is crucial for minimizing the presence of deletion

mutations (n-1 shortmers) in the final product.[1]

Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a more

stable phosphate triester using an oxidizing agent, typically an iodine solution in the

presence of water and pyridine. This stabilizes the DNA backbone.[6]

This four-step cycle is repeated for each nucleotide in the desired sequence. Once the

synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting

groups (including the N4-benzoyl and the phosphate-protecting groups) are removed in a final

deprotection step, yielding the final DNA product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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